Cas no 2248402-35-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate Chemical and Physical Properties
Names and Identifiers
-
- 2248402-35-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate
- EN300-6523867
-
- Inchi: 1S/C20H15N3O6/c1-27-10-9-16-21-22-17(28-16)12-5-4-6-13(11-12)20(26)29-23-18(24)14-7-2-3-8-15(14)19(23)25/h2-8,11H,9-10H2,1H3
- InChI Key: WCYJPVQLFFZKBI-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC(C2=NN=C(CCOC)O2)=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 393.09608521g/mol
- Monoisotopic Mass: 393.09608521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 112Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6523867-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 0.05g |
$744.0 | 2025-03-13 | |
| Enamine | EN300-6523867-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 0.1g |
$779.0 | 2025-03-13 | |
| Enamine | EN300-6523867-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 0.25g |
$814.0 | 2025-03-13 | |
| Enamine | EN300-6523867-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 0.5g |
$849.0 | 2025-03-13 | |
| Enamine | EN300-6523867-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 1.0g |
$884.0 | 2025-03-13 | |
| Enamine | EN300-6523867-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 2.5g |
$1735.0 | 2025-03-13 | |
| Enamine | EN300-6523867-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 5.0g |
$2566.0 | 2025-03-13 | |
| Enamine | EN300-6523867-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate |
2248402-35-7 | 95.0% | 10.0g |
$3807.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate (CAS No. 2248402-35-7) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzoates and features a unique combination of functional groups that contribute to its versatile properties. The molecule incorporates an isoindole moiety fused with a dioxane ring system and is further substituted with a 1,3,4-oxadiazole group at the benzoate position. This intricate structure not only enhances its chemical stability but also opens up potential applications in drug delivery systems and advanced materials.
Recent studies have highlighted the importance of benzoate derivatives in the development of novel pharmaceutical agents. The isoindole core of this compound is known for its ability to act as a scaffold for bioactive molecules, making it a valuable component in drug design. Furthermore, the presence of the 1,3,4-oxadiazole group introduces additional functionality, such as enhanced electron-withdrawing properties and improved solubility profiles. These attributes make the compound an ideal candidate for exploring its role in anti-inflammatory and anticancer therapies.
One of the most notable aspects of CAS No. 2248402-35-7 is its potential application in nanotechnology. Researchers have demonstrated that this compound can serve as a precursor for the synthesis of metalloorganic frameworks (MOFs) due to its ability to coordinate with metal ions effectively. The dioxane ring system within the molecule provides excellent flexibility and coordination sites, enabling the formation of highly porous structures with applications in gas storage and catalysis.
In addition to its chemical versatility, this compound has also been investigated for its electronic properties. The conjugated system formed by the isoindole and oxadiazole groups exhibits strong fluorescence under UV light, making it a promising candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs). Recent advancements in OLED technology have emphasized the need for high-efficiency emitters with long operational lifetimes, and this compound's unique electronic configuration could address these challenges.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4 oxadiazol yl]benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole ring through cyclization reactions and the subsequent introduction of the oxadiazole group via nucleophilic substitution. The use of environmentally friendly catalysts has significantly improved the yield and purity of the final product while reducing waste generation.
From an environmental standpoint, this compound's low toxicity profile makes it suitable for use in biodegradable materials and eco-friendly polymers. Its ability to undergo controlled degradation under specific conditions aligns with current trends toward sustainable chemistry practices. Researchers are actively exploring ways to incorporate this compound into biocompatible polymers for applications in tissue engineering and regenerative medicine.
In conclusion, CAS No. 2248402 35 7, or 1 3 dioxo 2 dihydro H isoindol yl benzoate, represents a cutting-edge material with multifaceted applications across various scientific domains. Its unique structural features and functional groups make it a valuable asset in drug discovery, nanotechnology, electronics
2248402-35-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)